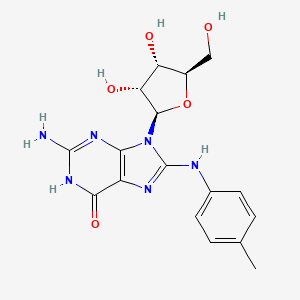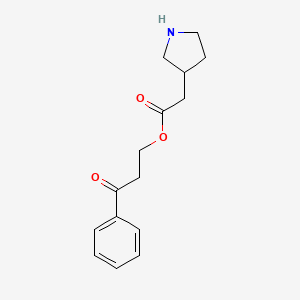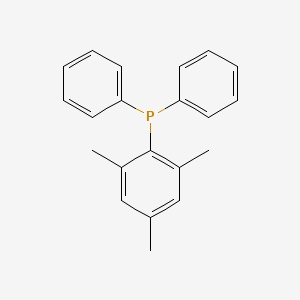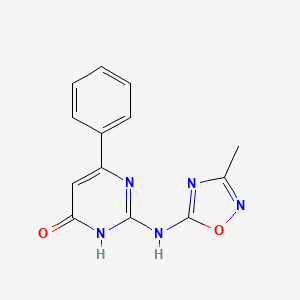
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Coupling with Pyrimidine: The oxadiazole derivative is then coupled with a pyrimidine precursor using suitable coupling agents and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole or pyrimidine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile or electrophile used.
科学研究应用
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidine
- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-4-phenylpyrimidine
- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-(4-methylphenyl)pyrimidin-4(1H)-one
Uniqueness
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one stands out due to its specific substitution pattern and the presence of both oxadiazole and pyrimidine rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
属性
CAS 编号 |
88067-31-6 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC 名称 |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H11N5O2/c1-8-14-13(20-18-8)17-12-15-10(7-11(19)16-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,18,19) |
InChI 键 |
PFOROOJMLYUOIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=N1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)

![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
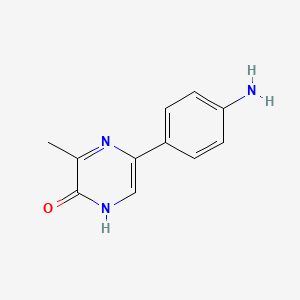

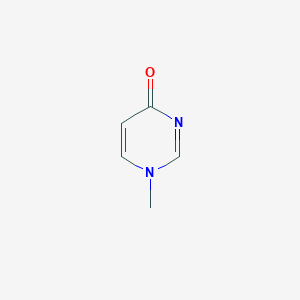
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)

